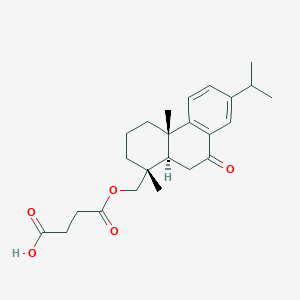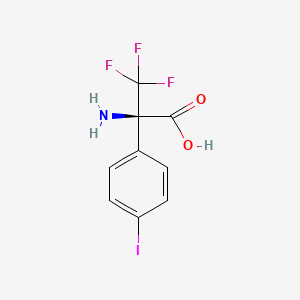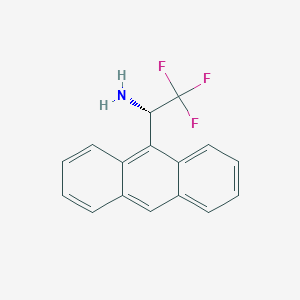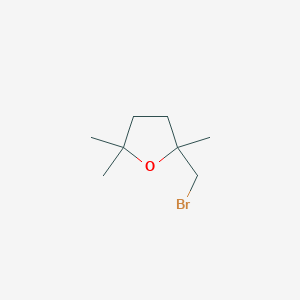![molecular formula C23H27N5O7 B13909289 [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate CAS No. 2842847-62-3](/img/structure/B13909289.png)
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is a complex organic compound with the molecular formula C23H27N5O7 and a molecular weight of 485.5 g/mol . This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and further modified with a pivaloyloxymethyl group. It is often referred to as N6-Bz-2’-O-POM adenosine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then benzamidated to form the benzamidopurin derivative.
Glycosylation: The benzamidopurin derivative undergoes glycosylation with a protected sugar moiety to form the nucleoside.
Protection and Deprotection: The hydroxyl groups of the sugar moiety are protected using suitable protecting groups, followed by selective deprotection to expose the desired hydroxyl group.
Pivaloyloxymethylation: The exposed hydroxyl group is then reacted with pivaloyloxymethyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the purine base or the benzamide group, resulting in the formation of amines or reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyloxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines or reduced purine derivatives.
科学的研究の応用
Chemistry
In chemistry, [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study the interactions between nucleosides and enzymes. Its modified structure provides insights into the binding and activity of nucleoside analogs in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate involves its interaction with nucleic acid synthesis pathways. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of nucleic acid synthesis can prevent the proliferation of viruses or cancer cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the benzamide and pivaloyloxymethyl modifications.
2’-O-Methyladenosine: A modified nucleoside with a methyl group at the 2’ position of the sugar moiety.
N6-Benzoyladenosine: A nucleoside with a benzoyl group at the N6 position of the purine base.
Uniqueness
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate is unique due to its combination of modifications. The benzamide group enhances its binding affinity to certain enzymes, while the pivaloyloxymethyl group increases its stability and lipophilicity. These modifications make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
2842847-62-3 |
|---|---|
分子式 |
C23H27N5O7 |
分子量 |
485.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H27N5O7/c1-23(2,3)22(32)34-12-33-17-16(30)14(9-29)35-21(17)28-11-26-15-18(24-10-25-19(15)28)27-20(31)13-7-5-4-6-8-13/h4-8,10-11,14,16-17,21,29-30H,9,12H2,1-3H3,(H,24,25,27,31)/t14-,16-,17-,21-/m1/s1 |
InChIキー |
HNTKEEIVPSGJCI-VGKBRBPRSA-N |
異性体SMILES |
CC(C)(C)C(=O)OCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
正規SMILES |
CC(C)(C)C(=O)OCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
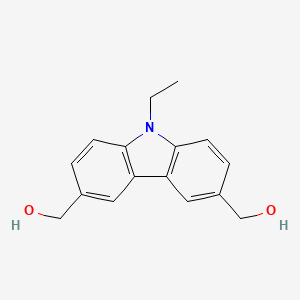
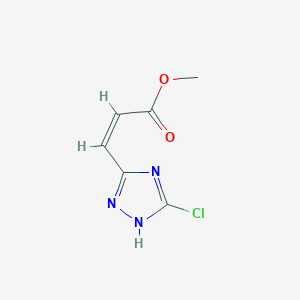

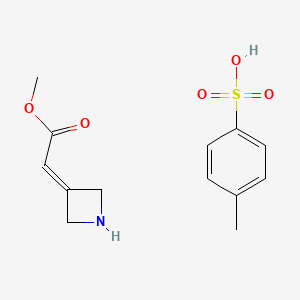
![(2R,3R,4S,5R)-2-[2-chloro-6-(2-hydroxyethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13909241.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)

